molecular formula C11H12ClN3O2 B2922475 3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride CAS No. 1431964-45-2

3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride

Cat. No.: B2922475
CAS No.: 1431964-45-2
M. Wt: 253.69
InChI Key: BIKWAJZFSCLADM-UHFFFAOYSA-N
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Description

“3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” is a chemical compound that belongs to the class of pyrazole-based ligands . Pyrazole-based ligands have gained significant attention due to their unique coordination with metal ions and their potential in the development of metalloenzymes .


Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, often involves the condensation of a pyrazole derivative with an appropriate primary amine . For example, a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-aminobenzoic acid in acetonitrile was stirred at room temperature for several days to yield a similar compound .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These atoms are capable of coordinating to a metal, making the compound a potential ligand for metal ions .

Future Directions

The future directions for “3-[(4-Amino-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride” and similar compounds could involve further developments in catalytic processes relating to their activity . Additionally, their potential in the development of new drugs due to their broad range of chemical and biological properties could be explored .

Properties

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c12-10-5-13-14(7-10)6-8-2-1-3-9(4-8)11(15)16;/h1-5,7H,6,12H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKWAJZFSCLADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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